molecular formula C11H17NO3 B119271 1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 6304-56-9

1-Cyclohexyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B119271
CAS RN: 6304-56-9
M. Wt: 211.26 g/mol
InChI Key: JXNDLFWQCQNSRP-UHFFFAOYSA-N
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Patent
US07713979B2

Procedure details

Place 2-methylene-succinic acid (12.0 g, 92.2 mmol) and cyclohexylamine (9.15 g, 92.2 mmol) and heat to 160° C. for hours. Cool to give 18.8 g (96%) of 1-cyclohexyl-5-oxo-pyrrolidine-3-carboxylic acid. Charge a flask with 1-cyclohexyl-5-oxo-pyrrolidine-3-carboxylic acid (16.2 g, 76.7 mmol), add methylene chloride (20 mL) and cool to 0° C. Slowly add borane in THF (1M, 115.1 mL, 115.1 mmol) and stir for two hours at 0° C. Quench the reaction with ice and extract with methylene chloride. Dry over sodium sulfate, filter, and concentrate. Purify by silica gel (1-5% methanol in methylene chloride) to yield 9.9 g (65%) of the title compound: Mass spectrum (apci) m/z=198.1 (M+H).
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
9.15 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]([CH2:6][C:7]([OH:9])=O)[C:3]([OH:5])=[O:4].[CH:10]1([NH2:16])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1>>[CH:10]1([N:16]2[C:7](=[O:9])[CH2:6][CH:2]([C:3]([OH:5])=[O:4])[CH2:1]2)[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
C=C(C(=O)O)CC(=O)O
Name
Quantity
9.15 g
Type
reactant
Smiles
C1(CCCCC1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)N1CC(CC1=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 18.8 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.